molecular formula C4H7N B1529711 Butyronitrile-D7 CAS No. 352431-11-9

Butyronitrile-D7

Cat. No.: B1529711
CAS No.: 352431-11-9
M. Wt: 76.15 g/mol
InChI Key: KVNRLNFWIYMESJ-NCKGIQLSSA-N
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Description

Butyronitrile-D7 is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 76.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that the biodegradation of Butyronitrile, a similar compound, involves a two-step pathway involving nitrile hydratase (NHase) and amidase . These enzymes interact with Butyronitrile, suggesting that they may also interact with Butyronitrile-D7.

Cellular Effects

The cellular effects of this compound are not well-documented. Studies on Butyronitrile have shown that it can be degraded by certain strains of bacteria, such as Rhodococcus sp. MTB5 . This suggests that this compound may also be metabolized by similar microorganisms, potentially influencing cellular processes within these organisms.

Molecular Mechanism

The degradation of Butyronitrile involves the enzymes nitrile hydratase (NHase) and amidase . These enzymes may also interact with this compound, leading to its degradation.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Studies on Butyronitrile have shown that certain bacteria can degrade this compound over time .

Metabolic Pathways

The degradation of Butyronitrile involves a two-step pathway involving nitrile hydratase (NHase) and amidase . These enzymes may also be involved in the metabolism of this compound.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRLNFWIYMESJ-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyronitrile-D7
Reactant of Route 2
Butyronitrile-D7
Reactant of Route 3
Butyronitrile-D7
Reactant of Route 4
Butyronitrile-D7
Reactant of Route 5
Butyronitrile-D7
Reactant of Route 6
Butyronitrile-D7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.